molecular formula C12H9ClO B156282 2-Methylnaphthalene-1-carbonyl chloride CAS No. 10008-12-5

2-Methylnaphthalene-1-carbonyl chloride

Cat. No.: B156282
CAS No.: 10008-12-5
M. Wt: 204.65 g/mol
InChI Key: PTOWDOKEXPHSFV-UHFFFAOYSA-N
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Description

2-Methylnaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C₁₂H₉ClO. It is a derivative of naphthalene, characterized by the presence of a methyl group at the second position and a carbonyl chloride group at the first position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylnaphthalene-1-carbonyl chloride can be synthesized through the reaction of 2-methylnaphthalene with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the naphthalene derivative is dissolved in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

C11H10+SOCl2C12H9ClO+SO2+HCl\text{C}_{11}\text{H}_{10} + \text{SOCl}_2 \rightarrow \text{C}_{12}\text{H}_9\text{ClO} + \text{SO}_2 + \text{HCl} C11​H10​+SOCl2​→C12​H9​ClO+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methylnaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to 2-methylnaphthalene-1-carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidation of the methyl group can yield 2-naphthoic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    2-Methylnaphthalene-1-carboxylic acid: Formed by reduction.

Scientific Research Applications

2-Methylnaphthalene-1-carbonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: In the development of potential drug candidates.

    Material Science: In the preparation of functionalized materials and polymers.

    Chemical Biology: As a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-methylnaphthalene-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of various derivatives through nucleophilic acyl substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylnaphthalene-1-carboxylic acid
  • 1-Methylnaphthalene-2-carbonyl chloride
  • 2-Naphthoyl chloride

Uniqueness

2-Methylnaphthalene-1-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other naphthalene derivatives. Its methyl group at the second position and carbonyl chloride group at the first position make it a versatile intermediate in organic synthesis and research applications.

Properties

IUPAC Name

2-methylnaphthalene-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOWDOKEXPHSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90142923
Record name 2-Methylnaphthalene-1-carbonyl chloride
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Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10008-12-5
Record name 2-Methyl-1-naphthalenecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10008-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylnaphthalene-1-carbonyl chloride
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Record name 2-Methylnaphthalene-1-carbonyl chloride
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Record name 2-methylnaphthalene-1-carbonyl chloride
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